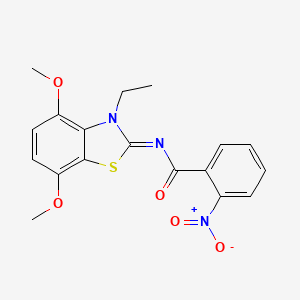![molecular formula C21H16N6OS B2638701 4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1903425-58-0](/img/structure/B2638701.png)
4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrrole ring, a thiophene ring, a triazolo-pyridazine ring, and a benzamide group. These groups are common in many pharmaceuticals and organic materials, suggesting potential applications in these areas .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The presence of multiple aromatic rings suggests that the compound may have interesting electronic properties. The pyrrole, thiophene, and triazolo-pyridazine rings are all electron-rich, which could influence how the compound interacts with other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could impact its solubility and stability .Aplicaciones Científicas De Investigación
Antiproliferative Activity
4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide and its derivatives have shown potential in inhibiting the proliferation of endothelial and tumor cells, indicating potential antiproliferative activities. This finding was observed in a study focused on [1,2,4]triazolo[4,3-b]pyridazine derivatives, where their ability to inhibit the proliferation of these cells was noted (Ilić et al., 2011).
Antibacterial and Antifungal Activities
Compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety have exhibited notable antibacterial and antifungal activities. A study that synthesized heterocyclic compounds including [1,2,4]triazolo[4,3-b]pyridazine derivatives found them to be effective against both gram-positive and gram-negative bacteria, as well as various fungi (Patel & Patel, 2015).
Structural Analysis and Medicinal Chemistry Importance
The compound's structure has been the subject of detailed analysis due to its significance in medicinal chemistry. A study on pyridazine analogs, including [1,2,4]triazolo[4,3-b]pyridazine, highlighted their pharmaceutical importance. The study involved synthesis, structural elucidation, and density functional theory calculations to understand the compound's properties (Sallam et al., 2021).
Cardiovascular Applications
In cardiovascular research, derivatives of [1,2,4]triazolo[4,3-b]pyridazine have shown potential. One study synthesized compounds fused to pyrrole and thiophene, including triazolopyridazine derivatives, and found them to exhibit coronary vasodilating and antihypertensive activities (Sato et al., 1980).
Antioxidant and Anticancer Activities
A study investigated triazolo-thiadiazoles, closely related to [1,2,4]triazolo[4,3-b]pyridazine, for their antioxidant properties and anticancer activities. It revealed that these compounds exerted a cytotoxic effect on hepatocellular carcinoma cells, indicating their potential as antioxidant and anticancer agents (Sunil et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
4-pyrrol-1-yl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6OS/c28-21(15-3-5-17(6-4-15)26-10-1-2-11-26)22-13-20-24-23-19-8-7-18(25-27(19)20)16-9-12-29-14-16/h1-12,14H,13H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOCVNPMGXGJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2638619.png)
![N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2638622.png)

![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2638624.png)
![N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2638625.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2638627.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2638628.png)


![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2638637.png)
![Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2638638.png)
![2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2638640.png)
![[3-Cyano-3-(4-methyl-1,3-thiazol-2-yl)-2-oxopropyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2638641.png)